molecular formula C22H16Cl2N2O2 B11564622 2,4-dichloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide

2,4-dichloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11564622
M. Wt: 411.3 g/mol
InChI Key: DTXJKUZICAETJN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a dimethylphenyl group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and an appropriate catalyst.

    Chlorination: The chlorination of the benzene ring can be achieved using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated benzoxazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can occur at the benzoxazole ring, resulting in the formation of dihydrobenzoxazole derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

2,4-dichloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dichloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide lies in its specific structural features, such as the presence of the benzoxazole ring and the dimethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H16Cl2N2O2

Molecular Weight

411.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C22H16Cl2N2O2/c1-12-3-4-14(9-13(12)2)22-26-19-11-16(6-8-20(19)28-22)25-21(27)17-7-5-15(23)10-18(17)24/h3-11H,1-2H3,(H,25,27)

InChI Key

DTXJKUZICAETJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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